Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
An In-depth Technical Guide to the
Introduction
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, also known as 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, is a fluorinated β-diketone with the chemical formula C₁₁H₉F₃O₂.[1][2][3][4] It serves as a critical intermediate in organic synthesis, most notably in the pharmaceutical industry.[1][5] Its primary application is as a key precursor in the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[6][7][8] The presence of the trifluoromethyl group (-CF₃) in its structure imparts unique electronic properties and enhances the biological activity of the final pharmaceutical products.[1][8] Beyond pharmaceuticals, this compound is also utilized in material science for developing advanced polymers and coatings with improved chemical resistance and thermal stability.[1]
Synthesis via Claisen Condensation
The most common and efficient method for synthesizing 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione is the Claisen condensation reaction.[7][9] This reaction involves the base-mediated acylation of a ketone or ester. In this specific synthesis, 4'-methylacetophenone reacts with an ethyl trifluoroacetate in the presence of a suitable base to form the desired β-diketone.[7][9]
The general chemical equation is as follows: CH₃C₆H₄COCH₃ + CF₃COOC₂H₅ → CH₃C₆H₄COCH₂COCF₃ + C₂H₅OH
Data Presentation
The physical and chemical properties of the target compound are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | References |
| CAS Number | 720-94-5 | [1][2][6] |
| Molecular Formula | C₁₁H₉F₃O₂ | [1][2][4] |
| Molecular Weight | 230.18 g/mol | [1][2][3][4] |
| Appearance | Light cream or Off-white to Cream crystalline solid/powder | [1][10] |
| Melting Point | 40-46 °C | [1][10] |
| Purity | ≥ 97-99% | [1][11][12] |
| IUPAC Name | 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione | [2] |
| SMILES | CC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | [2][4] |
Experimental Protocols
The following section details a representative experimental protocol for the synthesis based on established literature.[6]
Objective: To synthesize 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione via Claisen condensation.
Materials:
-
4'-Methylacetophenone
-
Ethyl trifluoroacetate
-
Potassium carbonate (particle size ~600 nm)
-
Acetonitrile-Isopropanol solvent mixture (1:1, v/v)
-
10% Hydrochloric acid solution
-
Ethyl acetate
-
Water
Procedure:
-
Reaction Setup : To a 500 mL single-necked flask, add 200 mL of the acetonitrile-isopropanol (1:1, v/v) solvent mixture.[6]
-
Addition of Reactants : Sequentially add 200 mmol (26.8 mL) of 4'-methylacetophenone and 600 mmol (72 mL) of ethyl trifluoroacetate to the flask.[6]
-
Base Addition : Add 360 mmol of potassium carbonate to the reaction mixture.[6]
-
Reaction Conditions : Stir the mixture at 40°C for 24 hours.[6]
-
Work-up :
-
After the reaction is complete, filter the mixture to recover the potassium carbonate and the potassium bicarbonate by-product.[6]
-
The filtrate is subjected to reduced pressure distillation to recover the solvent and any unreacted starting materials for reuse.[6]
-
Add an equal volume of water to the distillation residue.[6]
-
Adjust the pH to 6 using a 10% hydrochloric acid solution.[6]
-
Perform liquid-liquid extraction four times using 70 mL of ethyl acetate for each extraction.[6]
-
-
Purification : Combine the organic phases, concentrate the solution, and perform freeze-crystallization to yield the final product as a light yellow solid.[6]
Results: This protocol has been reported to produce 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with a high yield of approximately 99.08%.[6]
Table 2: Summary of Synthesis Parameters
| Parameter | Details | Reference |
| Reactant 1 | 4'-Methylacetophenone (200 mmol) | [6] |
| Reactant 2 | Ethyl trifluoroacetate (600 mmol) | [6] |
| Base | Potassium Carbonate (360 mmol) | [6] |
| Solvent | Acetonitrile-Isopropanol (1:1, v/v) | [6] |
| Temperature | 40°C | [6] |
| Reaction Time | 24 hours | [6] |
| Yield | 99.08% | [6] |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the compound's role in pharmaceutical synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | C11H9F3O2 | CID 550193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione AldrichCPR 720-94-5 [sigmaaldrich.com]
- 5. 4,4,4-trifluoro-1-p-tolyl-1,3-butanedione | 720-94-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. CN106892806B - A kind of method for preparing 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione - Google Patents [patents.google.com]
- 10. premierindia.co.in [premierindia.co.in]
- 11. Synthonix, Inc > 720-94-5 | 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione [synthonix.com]
- 12. scbt.com [scbt.com]
